potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate, Mixture of diastereomers
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Overview
Description
Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C7H8N2O3.K. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is part of the oxadiazole family, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-methylcyclopropylamine with carbon disulfide and potassium hydroxide, followed by the reaction with formamide to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions. The final product is purified through crystallization or other separation techniques to obtain the desired mixture of diastereomers.
Chemical Reactions Analysis
Types of Reactions: Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is also used in the chemical industry for the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
Potassium 5-(2-ethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
Potassium 5-(2-propylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness: Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific structural features, such as the presence of the 2-methylcyclopropyl group. This group influences its reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
1803580-91-7 |
---|---|
Molecular Formula |
C7H7KN2O3 |
Molecular Weight |
206.2 |
Purity |
0 |
Origin of Product |
United States |
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